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Compound of Interest

Compound Name: 3-Bromo-5-nitrotoluene

Cat. No.: B1266673

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 3-Bromo-5-
nitrotoluene (CAS No. 52488-28-5), a halogenated aromatic nitro compound.[1] This
document is intended for researchers, scientists, and professionals in the field of drug
development and organic synthesis, offering a detailed analysis of its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Properties:

Chemical Name: 3-Bromo-5-nitrotoluene

Synonyms: 1-Bromo-3-methyl-5-nitrobenzene[2][3]

Molecular Formula: C7HeBrNO2[1][3][4][5][6]

Molecular Weight: 216.03 g/mol [2][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.[7] The expected *H and 3C NMR spectral data for 3-Bromo-5-nitrotoluene,
dissolved in a suitable deuterated solvent such as CDClIs, are summarized below. The chemical
shifts are estimated based on the additive effects of the bromo, nitro, and methyl substituents
on a benzene ring.
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'H NMR Spectral Data (Estimated)

The *H NMR spectrum is expected to show signals for three aromatic protons and three methyl
protons.

] Estimated Chemical o Coupling Constant
Proton Assignment _ Multiplicity
Shift (8, ppm) (J, H2)

Triplet (t) or Doublet of
H-2 ~8.1 J=15-20
Doublets (dd)

Triplet (t) or Doublet of
H-4 ~7.9 J=15-20
Doublets (dd)

Triplet (t) or Doublet of
H-6 ~7.8 J=15-20
Doublets (dd)

-CHs ~25 Singlet (s) N/A

Note: The aromatic protons are distinct and will appear as closely spaced multiplets (likely
triplets or doublets of doublets due to small meta-coupling).

3C NMR Spectral Data (Estimated)

The proton-decoupled 3C NMR spectrum will display signals for each unique carbon atom in
the molecule.

Carbon Assignment Estimated Chemical Shift (8, ppm)
C-5 (C-NO2) ~ 148

C-1 (C-CHs) ~ 140

C-3 (C-Br) ~122

C-2 ~ 130

C-4 ~ 125

C-6 ~118

-CHs ~21
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Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in a molecule. The

spectrum of 3-Bromo-5-nitrotoluene is expected to exhibit characteristic absorption bands

corresponding to its aromatic, nitro, and bromo functionalities.[4]

IR Spectral Data

Expected Absorption Range

Vibrational Mode Intensity
(cm~)

Aromatic C-H Stretch 3100 - 3000 Medium

Asymmetric NOz Stretch 1550 - 1530 Strong

Symmetric NO2 Stretch 1355 - 1345 Strong

Aromatic C=C Stretch 1600 - 1450 Medium-Strong

C-N Stretch 880 - 840 Medium

C-Br Stretch 680 - 515 Medium-Strong

C-H Out-of-plane Bending 900 - 680 Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, aiding in its identification and structural confirmation.[2]

MS Data
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m/z Value Assignment Notes

Molecular ion peak. The
presence of two peaks with an

approximate 1:1 intensity ratio

215/ 217 [M]* , o _
is characteristic of a bromine-
containing compound (7°Br
and 81Br isotopes).

185/187 [M - NOJ* Loss of nitric oxide.

169/171 [M - NO2]* Loss of the nitro group.

20 [C7He]* Loss of Br and NOs-.

Note: The fragmentation of aromatic nitro compounds can be complex. The values above
represent plausible major fragments.[8]

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a solid organic
compound like 3-Bromo-5-nitrotoluene.

NMR Spectroscopy Protocol

o Sample Preparation: Dissolve approximately 5-10 mg of 3-Bromo-5-nitrotoluene in 0.5-0.7
mL of a deuterated solvent (e.g., Chloroform-d, CDCIs).

 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (o
= 0.00 ppm).

» Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire *H and 3C NMR
spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for 1H).

e Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier
transformation, phase correction, and baseline correction to obtain the final spectrum.

IR Spectroscopy Protocol
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e Sample Preparation (Thin Solid Film): Dissolve a small amount (~2-5 mg) of the solid sample
in a few drops of a volatile solvent (e.g., dichloromethane or acetone).[9]

» Film Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow
the solvent to evaporate, leaving a thin film of the compound on the plate.[9]

» Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and
acquire the spectrum. A background spectrum of the clean salt plate should be taken first
and subtracted from the sample spectrum.

Mass Spectrometry Protocol (GC-MS)

o Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile
organic solvent such as dichloromethane or ethyl acetate.

« Injection: Inject a small volume (e.g., 1 pL) of the solution into the Gas Chromatograph (GC)
inlet. The sample is vaporized and carried by an inert gas through the GC column.

« lonization: As the compound elutes from the GC column, it enters the mass spectrometer's
ion source. Electron Impact (El) is a common ionization method where high-energy electrons
bombard the molecule, causing ionization and fragmentation.

e Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge (m/z) ratio by a mass analyzer.

o Detection: A detector records the abundance of each ion, generating the mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the structural elucidation of 3-Bromo-
5-nitrotoluene using the described spectroscopic techniques.
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Workflow for Structural Elucidation
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Caption: Logical workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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